
rel-trans-Silandrin(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-trans-Silandrin (Mixture of Diastereomers): is a compound with the molecular formula C₂₅H₂₂O₉ and a molecular weight of 466.44 It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-trans-Silandrin involves the use of specific reagents and conditions to achieve the desired diastereomeric mixture. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of rel-trans-Silandrin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: rel-trans-Silandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the stereochemistry of the compound and the reagents used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
rel-trans-Silandrin has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reference standard in analytical chemistry and for studying stereochemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly liver disorders.
Industry: Utilized in the development of pharmaceuticals and dietary supplements.
Mécanisme D'action
The mechanism of action of rel-trans-Silandrin involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Hepatoprotective Effects: Protecting liver cells from damage and promoting liver regeneration.
Comparaison Avec Des Composés Similaires
rel-trans-Silandrin can be compared with other similar compounds, such as:
Silybin: A well-known flavonolignan with similar biological activities.
Silymarin: A mixture of flavonolignans, including silybin, with hepatoprotective properties.
Isosilybin: Another flavonolignan with potential therapeutic applications.
Uniqueness: rel-trans-Silandrin is unique due to its specific diastereomeric composition, which may result in distinct biological activities and therapeutic potential compared to other similar compounds .
Propriétés
Numéro CAS |
148812-29-7 |
|---|---|
Formule moléculaire |
C₂₅H₂₂O₉ |
Poids moléculaire |
466.44 |
Synonymes |
trans-(2R)-rel-2-[(2S,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


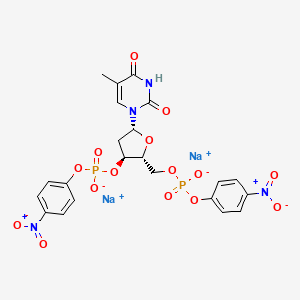
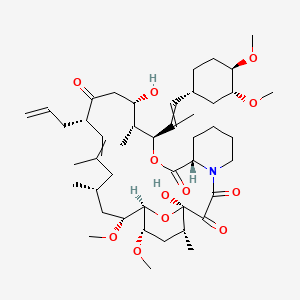
![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)
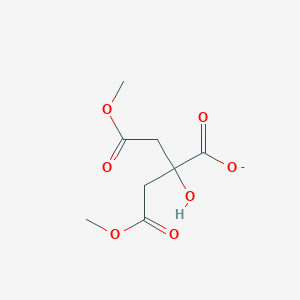
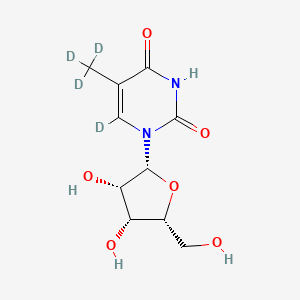

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)
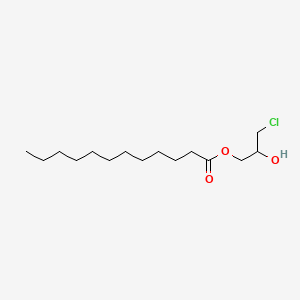
![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
